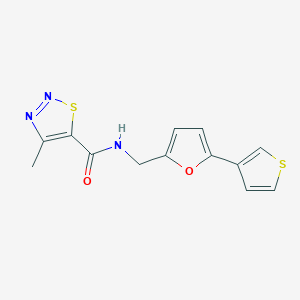
4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, also known as MTFC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MTFC is a thiadiazole derivative that has shown promising results in laboratory experiments, making it a potential candidate for further research.
Mécanisme D'action
The mechanism of action of 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is not yet fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in inflammation and cancer cell growth. 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to activate caspase-3, an enzyme involved in apoptosis or programmed cell death.
Effets Biochimiques Et Physiologiques
4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis in cancer cells, and improving cognitive function in animal models of Alzheimer's disease. 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide in laboratory experiments is its relatively low toxicity compared to other anti-inflammatory and anti-cancer agents. However, one limitation is that more research is needed to fully understand its mechanisms of action and potential side effects.
Orientations Futures
There are several potential future directions for research on 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, including:
1. Further investigation of its anti-inflammatory and anti-cancer effects in animal models and human clinical trials.
2. Exploration of its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
3. Investigation of its potential as a therapeutic agent for other diseases, such as autoimmune disorders and cardiovascular disease.
4. Development of new synthetic methods for producing 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide and its derivatives.
5. Investigation of the structure-activity relationship of 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide and its derivatives to identify more potent and selective compounds.
Méthodes De Synthèse
4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide can be synthesized using various methods, including the reaction of 5-(thiophen-3-yl)furan-2-carbaldehyde with thiosemicarbazide, followed by cyclization with chloroacetyl chloride. Another method involves the reaction of 5-(thiophen-3-yl)furan-2-carboxylic acid with thionyl chloride, followed by reaction with thiosemicarbazide and chloroacetyl chloride.
Applications De Recherche Scientifique
4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has shown potential in various scientific research applications, including its use as an anti-inflammatory agent, an anti-cancer agent, and a potential treatment for Alzheimer's disease. In laboratory experiments, 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propriétés
IUPAC Name |
4-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-8-12(20-16-15-8)13(17)14-6-10-2-3-11(18-10)9-4-5-19-7-9/h2-5,7H,6H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZYZYYBKPLUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate](/img/structure/B2558405.png)
![2-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2558406.png)
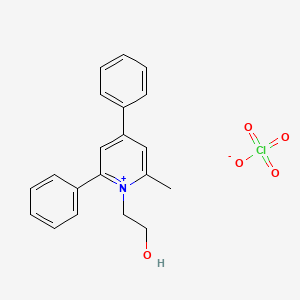
![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2558408.png)
![5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B2558411.png)
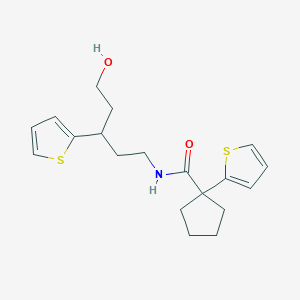
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B2558414.png)
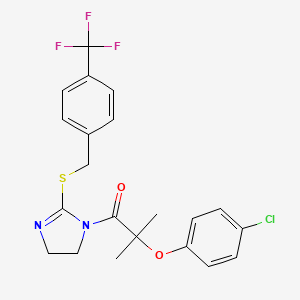
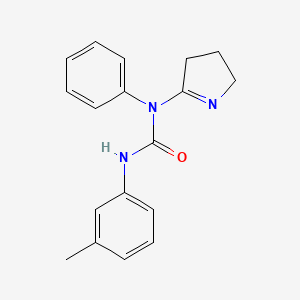
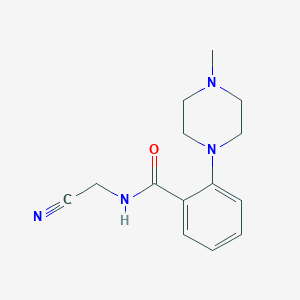
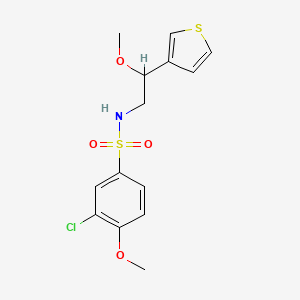
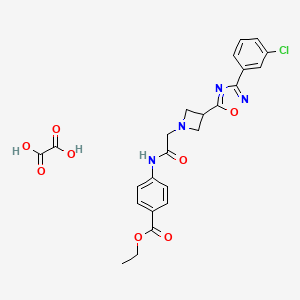
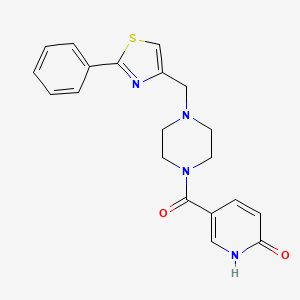
![4,5-dichloro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2558426.png)